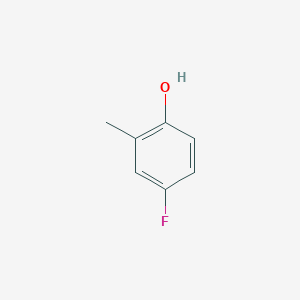

4-Fluoro-2-méthylphénol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Fluoro-2-methylphenol derivatives has been explored through various methods. For instance, the oxidative polycondensation reaction conditions of 2-[(4-fluorophenyl) imino methylene] phenol (FPIMP) were studied, leading to the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol with yields up to 97.70% using NaOCl as an oxidant . Another approach involved a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding no-carrier-added [18F]fluorophenol with a radiochemical yield of 34 to 36% . Additionally, the electrophilic amination of 4-fluorophenol with diazenes in the presence of ZrCl4 resulted in the complete removal of the fluorine atom .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methylphenol derivatives has been characterized using various spectroscopic techniques. For example, a Schiff-base molecule containing a 4-fluoro-2-methylphenol moiety was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, with theoretical investigations complementing the experimental data . Similarly, the structural and electronic properties of (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol were investigated using DFT calculations and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of 4-Fluoro-2-methylphenol derivatives has been demonstrated in various chemical reactions. The electrophilic amination with diazenes led to the substitution of the fluorine atom with an amino group . In another study, the photodissociation of methylphenol molecules, which are structurally related to 4-fluorophenol, was investigated, providing insights into the influence of substituents on the photodissociation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-methylphenol derivatives have been extensively studied. The thermal stability of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes was assessed using TG and TG-DTA analyses, revealing higher stability against thermo-oxidative decomposition compared to the monomer . Theoretical calculations of the polarizability and hyperpolarizability properties of a Schiff-base molecule containing a 4-fluoro-2-methylphenol moiety were also performed . Additionally, the spectroscopic studies and DFT calculations of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol provided insights into the molecular geometry, vibrational frequencies, and electronic properties .

Applications De Recherche Scientifique

Synthèse organique

Le 4-fluoro-2-méthylphénol est une matière première et un intermédiaire important utilisé dans la synthèse organique . Il peut être utilisé pour préparer une variété de composés organiques complexes.

Produits pharmaceutiques

Dans l'industrie pharmaceutique, le this compound est utilisé comme intermédiaire pour la synthèse de divers médicaments . Il peut être utilisé pour améliorer la stabilité de certains médicaments.

Produits agrochimiques

Le this compound est également utilisé dans l'industrie agrochimique . Il peut être utilisé dans la synthèse de divers pesticides et autres produits agrochimiques.

Domaines des colorants

Dans l'industrie des colorants, le this compound est utilisé comme matière première et intermédiaire . Il peut être utilisé pour produire des colorants aux propriétés spécifiques.

Inhibition de la tyrosine kinase réceptrice

Comparé au phénol non substitué, le this compound offre une inhibition sélective sur la tyrosine kinase réceptrice . Cette propriété peut être utilisée dans le développement de nouveaux médicaments.

Préparation d'un ligand aminophénol tétradentate

Un ligand aminophénol tétradentate peut être préparé à partir de this compound, d'éthanolamine et de formaldéhyde par condensation de Mannich thermique . Ce ligand peut être utilisé dans diverses réactions chimiques.

Greffage catalysé par la laccasse

Le greffage catalysé par la laccasse du this compound avec un composé modèle de lignine, la dibenzodioxocine, et un matériau lignocellulosique a été étudié . Cela peut être utilisé dans le développement de nouveaux matériaux.

Blocs de construction fluorés

Le this compound est utilisé comme bloc de construction fluoré . Il peut être utilisé dans la synthèse de divers composés fluorés, qui ont des applications dans de nombreux domaines en raison de leurs propriétés uniques.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

4-Fluoro-2-methylphenol, also known as 4-fluoro-o-cresol, is a para-fluorinated o-cresol . It is commonly used as a building block for active pharmaceutical ingredients (APIs) . The primary targets of 4-Fluoro-2-methylphenol are receptor tyrosine kinases . These enzymes play a crucial role in the regulation of cell growth, differentiation, and metabolism.

Mode of Action

4-Fluoro-2-methylphenol offers selective inhibition over receptor tyrosine kinases . By binding to these enzymes, it can prevent their activation and subsequent signal transduction, thereby influencing cellular processes controlled by these kinases. This compound improves hepatocyte stability in quinazolines , suggesting its potential role in liver health and disease.

Biochemical Pathways

Its ability to inhibit receptor tyrosine kinases suggests that it may impact pathways related to cell growth and differentiation

Pharmacokinetics

Its physical properties such as its solid form , melting point of 37-38 °C , and boiling point of 87 °C/14 mmHg can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 4-Fluoro-2-methylphenol’s action are largely dependent on its interaction with receptor tyrosine kinases . By inhibiting these enzymes, it can potentially alter cell growth and differentiation. Its role in improving hepatocyte stability suggests potential protective effects on liver cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylphenol. For instance, its solubility in different solvents can affect its absorption and distribution in the body. It is reported to be insoluble in water , which may influence its bioavailability and pharmacokinetics. Additionally, storage conditions such as temperature and humidity can impact its stability .

Propriétés

IUPAC Name |

4-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDDKKGDIVDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196426 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

452-72-2 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ZM323881, containing 4-Fluoro-2-methylphenol, exert its effects on VEGF signaling?

A: ZM323881 functions as a tyrosine kinase inhibitor, specifically targeting VEGFR-2. [] Tyrosine kinases are enzymes crucial for cellular signaling. By blocking the kinase activity of VEGFR-2, ZM323881 disrupts the downstream signaling cascade initiated by VEGF. This inhibition has been shown to affect various cellular processes, including the activation of enzymes like extracellular regulated-kinase (ERK), p38, Akt, and endothelial nitric oxide synthetase (eNOS). []

Q2: The studies highlight a link between VEGF and mast cells in diabetic conditions. Could you elaborate on this connection and the potential implications?

A: Research indicates that in a rat model of diabetes, there's a notable increase in VEGFR2 expression within mast cells located near gingival venules. [] Mast cells are immune cells known to release various inflammatory mediators. The increased VEGFR2 suggests heightened sensitivity to VEGF in these cells, potentially contributing to the vascular changes seen in diabetic gingiva. This observation implies that targeting the VEGF pathway, perhaps through inhibitors like ZM323881, could modulate the inflammatory response and vascular abnormalities associated with diabetes in gingival tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)